Busulfan-d8
Overview
Description
- It causes DNA damage by cross-linking DNA strands and proteins, ultimately disrupting cellular processes.
- Busulfan is immunosuppressive and myeloablative, meaning it suppresses the immune system and targets bone marrow cells.
Busulfan-d8:
Busulfan: itself is an effective alkylating antineoplastic agent used in cancer treatment.
Preparation Methods
Synthetic Routes: Busulfan-d8 can be synthesized through deuterium exchange methods, where deuterium atoms replace hydrogen atoms in Busulfan.
Reaction Conditions: The specific conditions depend on the synthetic route chosen, but deuterium exchange typically occurs in the presence of deuterated reagents or deuterated solvents.
Industrial Production: this compound is not commonly produced industrially; it is primarily used as an internal standard in mass spectrometry-based assays.
Chemical Reactions Analysis
Reactions: Busulfan-d8 does not undergo extensive chemical reactions itself; its primary role is as an analytical tool.
Common Reagents: Deuterated solvents (e.g., deuterated dimethyl sulfoxide, DMSO-d6) are used during synthesis and analysis.
Major Products: Since this compound is not directly involved in reactions, it does not yield major products.
Scientific Research Applications
Chemistry: Busulfan-d8 serves as an internal standard for quantifying Busulfan levels in biological samples using mass spectrometry.
Biology: It aids in pharmacokinetic studies and drug metabolism research.
Medicine: this compound’s use is mainly in clinical laboratories for therapeutic drug monitoring.
Industry: While not directly used in industry, its application indirectly supports drug development and safety assessment.
Mechanism of Action
- Busulfan exerts its effects by:
Cross-linking DNA: It forms covalent bonds between DNA strands, disrupting replication and transcription.
Thioredoxin Reductase Inhibition: Busulfan inhibits this enzyme, affecting redox balance.
Inducing Apoptosis: It triggers programmed cell death pathways.
Comparison with Similar Compounds
Uniqueness: Busulfan-d8’s uniqueness lies in its deuterium labeling, which allows precise quantification.
Similar Compounds: Other alkylating agents like cyclophosphamide and melphalan are structurally related but lack deuterium labeling.
Remember that this compound is primarily a research tool, aiding in accurate quantification rather than direct therapeutic use. If you need further information or have additional questions, feel free to ask! .
Biological Activity
Busulfan-d8, a deuterated form of the alkylating agent busulfan, is primarily utilized in the context of hematopoietic stem cell transplantation (HSCT) as part of conditioning regimens. The biological activity of this compound is closely related to its pharmacokinetics, metabolism, and therapeutic monitoring, which are critical for optimizing treatment outcomes and minimizing toxicity.
Overview of this compound
Busulfan is an alkylating agent that works by cross-linking DNA strands, thereby inhibiting DNA replication and leading to cell death. The deuterated version, this compound, is used as an internal standard in pharmacokinetic studies to improve the accuracy of drug monitoring. This compound has been shown to have similar pharmacological properties to its non-deuterated counterpart but with enhanced stability in analytical assays.
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Studies indicate significant inter-individual variability in busulfan pharmacokinetics due to factors such as age, body weight, liver function, and concurrent medications.
Key Findings on Metabolism
- Metabolic Pathways : Busulfan undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYPs). The metabolic process includes the formation of various metabolites such as tetrahydrothiophene (THT) and sulfolane. These metabolites are produced through conjugation with glutathione (GSH) and subsequent oxidation reactions .
- Drug-Drug Interactions : The interaction between busulfan and other drugs can significantly alter its metabolism. For instance, valproic acid (VPA), a common antiepileptic drug, has been shown to inhibit the metabolism of busulfan in vitro, leading to increased plasma concentrations and potential toxicity .
- Therapeutic Drug Monitoring (TDM) : TDM is essential for optimizing busulfan dosing regimens. A study highlighted that monitoring plasma concentrations can improve transplant outcomes by ensuring that drug levels remain within a therapeutic range (600-900 ng/mL) .
Case Studies
Several clinical studies have focused on the use of this compound in HSCT settings:
- Study on TDM : A single-center study demonstrated that individualized dosing based on TDM significantly improved engraftment rates and reduced transplant-related mortality compared to standard dosing protocols .
- Comparison of Administration Routes : Research comparing intravenous (IV) versus oral administration of busulfan indicated that IV administration led to more consistent pharmacokinetic profiles and better patient outcomes due to reduced variability in absorption .
Analytical Methods for Monitoring this compound
The accurate measurement of this compound levels in biological fluids is crucial for effective TDM. Various analytical techniques have been developed:
Methodology | Description |
---|---|
HPLC-UV | Traditional method for measuring drug concentrations but less sensitive than newer methods. |
HPLC-MS/MS | Advanced method providing high sensitivity and specificity for quantifying this compound levels. |
Performance Metrics
In studies assessing the recovery rates and matrix effects during analysis:
Busulfan Level | Concentration (ng/mL) | Recovery (%) | Matrix Factor (%) |
---|---|---|---|
LQC | 25 | 92.34 | 88.53 |
HQC | 8000 | 99.54 | 99.32 |
These metrics indicate efficient extraction with minimal interference from biological matrices .
Properties
IUPAC Name |
(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZYZSDYWQREU-SQUIKQQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OS(=O)(=O)C)C([2H])([2H])OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661835 | |
Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116653-28-2 | |
Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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